3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that features a chlorophenyl group, an imidazole ring, and a cyclopropyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions.
Formation of the Propanamide Backbone: The propanamide backbone can be constructed through amide bond formation, often using coupling reagents like EDCI or DCC.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the propanamide backbone.
Reduction: Reduction reactions could target the chlorophenyl group or the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorophenyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a ligand for biological receptors.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide
- 3-(3-chlorophenyl)-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)propanamide
- 3-(3-chlorophenyl)-N-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)propanamide
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-15-3-1-2-13(12-15)4-7-16(22)19-8-10-21-11-9-20-17(21)14-5-6-14/h1-3,9,11-12,14H,4-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISEBOMWGPVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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